N-(3,5-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
説明
N-(3,5-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a methylsulfanyl group at position 2, a 7-oxo moiety, and an acetamide side chain linked to a 3,5-dimethoxyphenyl group. The synthesis of such derivatives typically involves condensation reactions, alkylation of thiopyrimidines, or microwave-assisted protocols, as seen in related compounds .
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-23-10-4-9(5-11(6-10)24-2)18-12(21)7-20-8-17-14-13(15(20)22)26-16(19-14)25-3/h4-6,8H,7H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRQTMOLZGAYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,5-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole Ring : Known for its diverse biological activities.
- Dimethoxyphenyl Group : Enhances solubility and bioavailability.
- Methylsulfanyl Group : May contribute to interaction with biological targets.
The molecular formula is with a molecular weight of 392.45 g/mol .
Anticancer Properties
Recent studies have indicated that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, a series of derivatives were tested against various cancer cell lines, demonstrating promising antiproliferative activity. The compound's structural features appear to enhance its efficacy against human cancer cell lines such as SGC-7901 and A549 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | SGC-7901 | 0.011 |
| Compound 2 | A549 | 0.015 |
| N-(3,5-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of similar thiazole derivatives has been documented. In vitro studies showed that these compounds significantly reduced the expression of iNOS and COX-2 enzymes in RAW264.7 cells . The presence of electron-releasing substituents like the dimethoxy group likely enhances their anti-inflammatory activity.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications in the thiazole and pyrimidine rings can significantly impact biological activity. For example:
- Electron-donating groups : Such as methoxy groups increase activity.
- Substituent position : The position of the methylsulfanyl group also plays a critical role in enhancing binding affinity to target proteins.
Case Studies
- Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of thiazole-pyrimidine hybrids and evaluated their biological activity against α-glucosidase inhibitors. The most potent derivative exhibited an IC50 value significantly lower than that of acarbose .
- Mechanistic Studies : Mechanistic investigations revealed that certain derivatives could alter the secondary structure of target enzymes, indicating a potential pathway for therapeutic action .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thiazolo[4,5-d]pyrimidine moiety has been linked to the inhibition of specific cancer cell lines. For instance, compounds containing similar structures have shown promising results against breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways.
Case Study:
A study evaluated the cytotoxic effects of related thiazolo[4,5-d]pyrimidines on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against MCF-7 (breast cancer) and A549 (lung cancer) cells .
Antimicrobial Properties
N-(3,5-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has exhibited antimicrobial activity against various pathogens. The presence of the methylsulfanyl group enhances its interaction with microbial enzymes.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Its structural analogs have shown efficacy against RNA viruses by inhibiting viral replication through interference with viral polymerases.
Case Study:
A recent investigation into the antiviral effects of thiazolo[4,5-d]pyrimidines revealed that they significantly reduced the viral load in infected cell cultures by targeting viral RNA synthesis .
Enzyme Inhibition
N-(3,5-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has been studied for its ability to inhibit key enzymes involved in various metabolic pathways. For example, it can serve as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Percentage (%) at 50 µM |
|---|---|
| Dihydrofolate Reductase | 85% |
| Thymidylate Synthase | 72% |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate neuroinflammatory responses could make it a candidate for treating neurodegenerative diseases.
Case Study:
In vitro studies demonstrated that derivatives of thiazolo[4,5-d]pyrimidines reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents .
類似化合物との比較
Substituent Effects at Position 2
The target compound features a methylsulfanyl group at position 2 of the thiazolo[4,5-d]pyrimidine core. In contrast, N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide () contains a thioxo (S=O) group at the same position.
Aromatic Substituent Variations
- The 3,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which could influence π-π stacking or metabolic stability.
- In compound 19 (), a coumarin-derived chromenyl group replaces the arylacetamide, introducing a fused bicyclic system. This modification significantly increases molecular rigidity and may enhance fluorescence properties .
Core Structural Modifications: Fused Ring Systems
Thieno-Pyrimidine vs. Thiazolo-Pyrimidine
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () incorporates a cyclopenta-thieno-pyrimidine core. The fused thieno ring and cyclopentane moiety increase hydrophobicity and steric bulk compared to the thiazolo-pyrimidine core of the target compound. This could impact membrane permeability or binding pocket compatibility .
Acetamide Side Chain Variations
Alkylation and Acetamide Linkages
- The target compound’s N-(3,5-dimethoxyphenyl)acetamide side chain is synthesized via alkylation of thiopyrimidines, a method also described for 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (). These derivatives share a common strategy of coupling chloroacetamides to heterocyclic thiols .
- Compound 477318-97-1 () features a hexahydrobenzothieno-pyrimidine core with a 3,5-dimethylphenylacetamide group.
Table 1. Substituent Comparison of Thiazolo[4,5-d]Pyrimidine Derivatives
*Calculated based on analogous structures.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(3,5-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide with high purity?
- Methodological Answer : Utilize multistep organic synthesis involving thiazolo[4,5-d]pyrimidinone core formation, followed by acetamide coupling. Key steps include:
- Thiomethylation : Introduce the methylsulfanyl group via nucleophilic substitution under inert atmosphere (e.g., N₂) to avoid oxidation .
- Acetamide Coupling : Employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the activated carboxylic acid derivative and 3,5-dimethoxyaniline. Monitor reaction progress via TLC or HPLC to optimize yield .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve ≥95% purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Analysis : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy groups at δ ~3.8 ppm, thiazole protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .
- X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereoelectronic properties .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme Inhibition : Screen against kinases or proteases (e.g., ATP-binding assays) due to the thiazolo-pyrimidinone scaffold’s affinity for enzymatic pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., PI3Kα). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the thiazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints to identify critical residues .
- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. What strategies resolve contradictory data in solubility and bioavailability studies?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve aqueous solubility. Validate via shake-flask method .
- Bioavailability Analysis : Compare in vitro permeability (Caco-2 assays) with in vivo PK studies (rodent models). Adjust substituents (e.g., methoxy → hydroxy groups) to balance lipophilicity and metabolic stability .
Q. How can researchers design SAR studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., methylsulfanyl → sulfone; 3,5-dimethoxyphenyl → halogenated aryl) .
- Activity Clustering : Use PCA (Principal Component Analysis) to group derivatives by bioactivity profiles. Corrogate structural features (e.g., electron-withdrawing groups) with enhanced potency .
- High-Throughput Screening : Partner with facilities offering 384-well plate assays to rapidly evaluate libraries of 100+ derivatives .
Q. What experimental designs address challenges in scaling up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ factorial) to optimize reaction parameters (temperature, catalyst loading, solvent ratio). Use Minitab or JMP for statistical analysis .
- Continuous Flow Chemistry : Transition batch reactions to microreactors to improve heat transfer and reduce side reactions (e.g., dimerization) .
- Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste. Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Fields : Ensure docking parameters (e.g., partial charges, solvation models) align with experimental conditions (pH 7.4, ionic strength) .
- Experimental Replication : Repeat assays with stricter controls (e.g., fresh stock solutions, blinded scoring). Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Aggregate data from analogous compounds (e.g., thiazolo-pyrimidinones) to identify trends masked by outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
